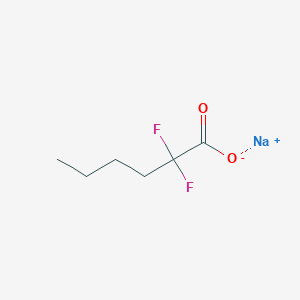

Sodium 2,2-difluorohexanoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Sodium-ion Battery Applications

- Electrolyte for Sodium-ion Batteries : Sodium-difluoro(oxalato)borate (NaDFOB) has been synthesized and studied for its potential as an electrolyte salt in Na-ion batteries. It demonstrates excellent reversible capacity and high rate capability, along with good compatibility with common solvents used in Na-ion batteries. NaDFOB is stable and generates no toxic products when exposed to air and water, making it suitable for high-performance electrolytes in emerging Na-ion batteries (Chen et al., 2015).

2. Solar Energy Applications

- Improvement of Solar Cells : Sodium is often used in synthesizing kesterite thin films to enhance solar cell performance. Sodium's influence on grain growth and morphology is significant, and its addition to vacuum-processed Cu2ZnSnSe4 absorbers has shown increased acceptor concentration, leading to improved open-circuit voltage and fill factor in solar cells (Andres et al., 2018).

3. Nuclear Reactor Coolants

- Coolant in Fast Breeder Nuclear Reactors : Sodium is used as a coolant in fast breeder nuclear reactors due to its excellent heat transport properties and chemical reactivity. Research and development in sodium technology have been significant, especially in the context of its application in liquid form at high temperatures for cooling purposes in nuclear reactors (Rajan, 2021).

4. Chemical Synthesis

- Lactone Aminolysis : Sodium 2-ethylhexanoate (NaEH) has been identified as an effective base and catalyst in the aminolysis of various lactones, offering a mild and general method applicable to acid/base-sensitive substrates (Liu et al., 2001).

5. Material Synthesis

- Synthesis of Sodium Fluoride : Research on sodium hexa-fluorosilicate (Na2SiF6) has suggested its potential as a precursor in the synthesis of fluoride and silicon-based materials. Its chemical purity and thermal behavior make it a reliable material for various industrial applications (Arianpour et al., 2020).

6. Surfactant Research

- Novel Fluorinated Surfactants : Research on novel fluorinated analogues of sodium bis(2-ethylhexyl) sulfosuccinate surfactants has provided insights into their phase behavior in supercritical carbon dioxide, which is beneficial for the formation of microemulsions and nanoparticles (Liu et al., 2006).

7. Degradability Studies

- Degradability of Sodium p-perfluorous Nonenoxybenzene Sulfonate : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS) has been studied for its degradability, demonstrating that, unlike other perfluorinated chemicals, OBS can be decomposed by UV/H2O2 or UV systems, highlighting its potential for environmentally friendly applications (Bao et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Based on its structural similarity to other sodium-glucose cotransporter 2 (sglt2) inhibitors , it is plausible that it may also target SGLT2. SGLT2 is a protein expressed in the proximal renal tubules and is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .

Biochemical Pathways

If it acts similarly to other sglt2 inhibitors, it would primarily affect the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it could disrupt the normal reabsorption of glucose, leading to increased glucose excretion in the urine and decreased blood glucose levels.

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, we can infer that it might be readily absorbed with a half-life of approximately 21-30 hours . The plasma exposure of the compound might increase in a dose-dependent manner .

Result of Action

If it acts as an sglt2 inhibitor, it would likely result in decreased blood glucose levels by increasing urinary glucose excretion . This could potentially be beneficial for the treatment of conditions like type 2 diabetes mellitus.

Propriétés

IUPAC Name |

sodium;2,2-difluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2.Na/c1-2-3-4-6(7,8)5(9)10;/h2-4H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLOZXYHMQMIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)[O-])(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

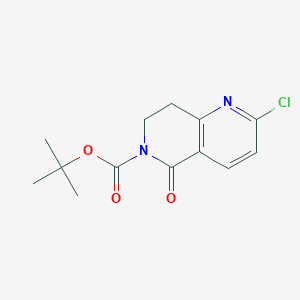

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)

![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)

![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)

![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)

![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)